N,O-Ditrityl Losartan is a derivative of the antihypertensive drug Losartan, which acts as an angiotensin II receptor antagonist. This compound is characterized by the presence of two trityl protecting groups on the nitrogen and oxygen atoms, enhancing its stability and facilitating its use in various chemical applications. N,O-Ditrityl Losartan is primarily utilized in scientific research, particularly in pharmacological studies and method development for analytical chemistry.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its chemical identifier is 1796930-34-1, and it can be found on platforms like BenchChem and PubChem, which provide detailed information about its properties and synthesis methods .
N,O-Ditrityl Losartan falls under the category of organic compounds, specifically as a trityl derivative of Losartan. It is classified as a pharmaceutical intermediate and a chemical reagent used in various synthetic pathways.
The synthesis of N,O-Ditrityl Losartan involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents include dimethylformamide and methanol, while bases such as sodium hydroxide or sodium methoxide are often employed.
The molecular formula for N,O-Ditrityl Losartan is . Its structure features two trityl groups attached to the nitrogen and oxygen atoms, which play a crucial role in protecting these functional groups during synthesis.
N,O-Ditrityl Losartan can undergo several types of chemical reactions:
These reactions typically require specific reagents such as potassium permanganate for oxidation or strong acids for detritylation. The choice of reagents significantly influences the yield and purity of the final products.
N,O-Ditrityl Losartan functions similarly to its parent compound, Losartan, by acting as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor located in various tissues such as vascular smooth muscle and adrenal glands. This inhibition leads to vasodilation and a subsequent decrease in blood pressure.
Relevant data on melting point, boiling point, or specific heat capacity may vary based on purity and preparation methods but are generally consistent with similar compounds in its class .
N,O-Ditrityl Losartan has several scientific applications:
The molecular architecture of N,O-ditrityl losartan exhibits defined positional isomerism of its trityl protecting groups. X-ray crystallographic and NMR spectroscopic analyses confirm that the N-trityl group is exclusively attached to the tetrazole ring at the N-2 position, while the O-trityl group is esterified to the hydroxymethyl substituent of the imidazole ring [5] [6]. This regioselective protection is evident in the compound's SMILES notation (CCCCc1nc(Cl)c(COC(c2ccccc2)(c3ccccc3)c4ccccc4)n1Cc5ccc(cc5)c6ccccc6c7nnn(n7)C(c8ccccc8)(c9ccccc9)c%10ccccc%10), which distinctly shows the trityl groups on different heteroatoms [5]. The spatial arrangement imparts significant steric encumbrance, with the O-trityl group adopting a conformation perpendicular to the imidazole plane and the N-trityl group positioned orthogonally to the tetrazole ring. This isomerism differentiates it from other protected variants like N-trityl losartan (where only the tetrazole nitrogen is protected) and influences both reactivity and physicochemical behavior [4] [10].
Table 1: Structural Characteristics of Trityl-Protected Losartan Derivatives
Compound | Protection Sites | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
N,O-Ditrityl Losartan | Tetrazole N, Imidazole O | C₆₀H₅₁ClN₆O | 907.54 | 1796930-34-1 |
N-Trityl Losartan | Tetrazole N | C₄₁H₃₇ClN₆O | 665.23 | 133909-99-6 |
Losartan (Deprotected) | None | C₂₂H₂₃ClN₆O | 422.91 | 114798-26-4 |
The electronic environment of each trityl group differs markedly due to their distinct locations. The O-trityl ether linkage exhibits moderate polarity (computed log P > 8) and demonstrates stability toward weak bases but susceptibility to acidic hydrolysis. Conversely, the N-trityl tetrazole displays lower electron density at nitrogen, rendering it stable under mild acidic conditions but labile under strong acids or specific metal catalysis [6] [8]. This differential stability forms the basis for sequential deprotection strategies in losartan synthesis. For instance, mild acid treatment (e.g., dilute acetic acid) selectively removes the O-trityl group without affecting the N-trityl moiety, enabling orthogonal synthetic manipulation—a critical advantage in multistep pharmaceutical production [4] [9].
The emergence of trityl-protected losartan intermediates is inextricably linked to the challenge of tetrazole synthesis during losartan’s early development. The tetrazole ring, essential for angiotensin II receptor binding, posed significant synthetic hurdles due to its sensitivity to oxidation, acids, and alkylating agents [7] [9]. Initial routes to losartan involved direct [2+3] cycloadditions between nitriles and azides, but these suffered from poor regioselectivity and required harsh conditions incompatible with other functional groups in the molecule. The breakthrough came with the implementation of trityl-mediated protection strategies, first documented in U.S. Patents 5,138,069 and 5,206,374, where researchers at DuPont utilized trityl chloride to protect the tetrazole nitrogen during imidazole functionalization [9].
Table 2: Comparative Physicochemical Properties of Key Losartan Intermediates
Property | N,O-Ditrityl Losartan | N-Trityl Losartan | Losartan Free Acid |
---|---|---|---|
Melting Point (°C) | Not reported | 229.5 (dec) | 183–184 |
Solubility in CHCl₃ | High | High | Low |
Solubility in H₂O | Insoluble | Insoluble | Soluble |
Computed pKa (OH) | ~13.7 (O-trityl ether) | ~13.7 (alcohol) | ~4.9 (tetrazole) |
Chromatographic Rf | 0.85 (SiO₂, Hex:EtOAc 1:1) | 0.65 (same system) | 0.15 (same system) |
N-Trityl losartan (CAS 133909-99-6) rapidly became a key penultimate intermediate in commercial losartan production, offering improved solubility in organic solvents and facilitating purification via crystallization. However, the unprotected hydroxymethyl group in this intermediate remained vulnerable to oxidation during storage and subsequent reactions. This limitation spurred the development of N,O-ditrityl losartan as a double-protected variant to comprehensively shield both reactive centers [5] [10]. The evolution of these protected derivatives paralleled advances in trityl chemistry for peptide and nucleotide synthesis, where trityl groups served as robust yet selectively removable protecting groups. Regulatory recognition of N-trityl losartan as "Losartan EP Impurity H" underscores the importance of controlling residual protected intermediates during pharmaceutical manufacturing, reflecting their persistence if deprotection is incomplete [4] [6].
The trityl groups in N,O-ditrityl losartan confer exceptional steric shielding that profoundly alters the molecule’s chemical behavior. The triphenylmethyl moiety, with its three orthogonal phenyl rings, creates a protective hydrophobic environment around the functional groups it masks. This shielding effect significantly reduces the susceptibility of the hydroxymethyl group to oxidation—a common degradation pathway in losartan synthesis—and prevents unwanted alkylation or acylation of the tetrazole nitrogen during coupling reactions [2] [9]. Consequently, the handling stability of losartan intermediates improves dramatically; while unprotected losartan requires stringent inert atmospheres and low-temperature storage, N,O-ditrityl losartan maintains integrity under ambient conditions for extended periods [5] [10].
Beyond stability enhancement, the trityl groups enable critical purification advantages. The increased molecular weight and hydrophobic character imparted by the trityl moieties enhance crystallinity and alter solubility profiles. N,O-ditrityl losartan exhibits high solubility in chlorinated solvents (e.g., CHCl₃, log P > 8) but near-complete insolubility in hexanes or water. This polarity differential allows for straightforward crystallization from solvent mixtures like chloroform/methanol, effectively removing impurities from earlier synthetic steps. The bulky trityl groups also facilitate chromatographic separations due to distinctive retention behaviors on silica gel compared to non-tritylated impurities [5] [6]. These properties are quantified in the compound’s predicted physicochemical parameters: molecular weight (907.54 g/mol), density (1.22 g/cm³), and boiling point (estimated >300°C under decomposition) [5] [6].
The chemoselective deprotection of N,O-ditrityl losartan exemplifies its synthetic utility. The O-trityl ether can be selectively cleaved under mildly acidic conditions (e.g., 0.1N HCl in THF or 80% acetic acid) without affecting the N-trityl tetrazole. This orthogonality permits stepwise liberation of functional groups—essential for convergent synthesis strategies. Subsequent global deprotection of the N-trityl group typically employs stronger acids like trifluoroacetic acid (TFA) or HCl in protic solvents, generating triphenylmethanol as a benign byproduct easily removed via extraction or crystallization [8] [9]. This controlled deprotection sequence is represented below:
Synthetic Utility Sequence:
The strategic application of trityl protection thus enables multistep synthetic routes that would be impractical with unprotected losartan, facilitating not only industrial-scale production but also the synthesis of structurally diverse analogs for structure-activity relationship studies [4] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1